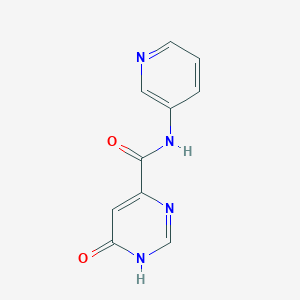

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyridine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves the condensation of pyridine-3-carboxamide with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions 2, 4, and 6.

Key Reactions:

-

Chlorination: Reaction with POCl₃ or PCl₃ under reflux converts the hydroxyl group to a chloro substituent, yielding 6-chloro-N-(pyridin-3-yl)pyrimidine-4-carboxamide .

-

Amination: Substitution with amines (e.g., benzylamine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C produces 6-alkyl/aryl-amino derivatives .

Example:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyl → Chloro | POCl₃, reflux, 6 h | 6-Chloro derivative | 75–85% | |

| Chloro → Morpholine | Morpholine, K₂CO₃, DMF, 80°C, 8 h | 6-Morpholino-N-(pyridin-3-yl)pyrimidine | 68% |

Oxidation and Reduction

The hydroxyl group and pyrimidine ring undergo redox reactions under controlled conditions.

Oxidation:

-

The C6 hydroxyl group is oxidized to a ketone using KMnO₄ in acidic media, forming 6-oxo-N-(pyridin-3-yl)pyrimidine-4-carboxamide .

-

Ring oxidation with mCPBA (meta-chloroperbenzoic acid) generates pyrimidine N-oxide derivatives .

Reduction:

Amide Bond Functionalization

The carboxamide group participates in coupling and hydrolysis reactions.

Hydrolysis:

-

Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, yielding pyrimidine-4-carboxylic acid and 3-aminopyridine .

Coupling:

-

EDCI/HOBt-mediated coupling with amines forms secondary amides, e.g., 6-hydroxy-N-(pyridin-3-yl)-N'-alkylpyrimidine-4-carboxamides .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles.

Triazole/Pyrazole Formation:

-

Reaction with hydrazines or nitriles under basic conditions generates pyrazolo[3,4-d]pyrimidine or triazolo[1,5-a]pyrimidine scaffolds .

Example Reaction Pathway:

-

Substrate: 6-Hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

-

Reagent: 3-Amino-1,2,4-triazole, K₂CO₃, DMF

Electrophilic Aromatic Substitution

The pyridine ring undergoes halogenation or nitration at position 2 or 4.

Halogenation:

-

Bromination with Br₂/FeBr₃ yields 2-bromo-N-(pyridin-3-yl) derivatives.

Complexation with Metals

The pyridine and pyrimidine nitrogen atoms coordinate transition metals, forming complexes with potential catalytic or medicinal applications .

Example:

-

Copper(II) acetate reacts with the compound to form a square-planar complex, characterized by UV-Vis and ESR spectroscopy .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

-

Anticancer Activity: Chloro derivatives inhibit CDK2 (IC₅₀ = 4.2 µM) .

-

Antioxidant Effects: Hydroxyl-containing analogues show lipid peroxidation inhibition (IC₅₀ = 6.98 µM) .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrimidine compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, a study utilizing the National Cancer Institute's 60 human cancer cell line panel identified several pyrimidine derivatives with potent activity against breast and renal cancer cells . The mechanism of action often involves the inhibition of key signaling pathways that regulate cell proliferation and survival, making these compounds promising candidates for targeted cancer therapies .

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide has shown promise as an antimicrobial and antiviral agent. Its structure allows it to interact with biological macromolecules, potentially disrupting the function of pathogens. The compound's efficacy against various microbial strains is currently under investigation, with preliminary results suggesting a significant reduction in pathogen viability in vitro.

Biological Applications

Biochemical Probes

The compound serves as a biochemical probe for studying interactions with enzymes and receptors. Its ability to selectively bind to specific molecular targets enables researchers to elucidate the underlying mechanisms of various biological processes. This application is crucial in drug discovery, where understanding target interactions can lead to the development of more effective therapeutic agents.

Material Science

this compound is also explored in materials science for its unique electronic and optical properties. The synthesis of novel materials using this compound can lead to advancements in electronic devices and sensors, showcasing its versatility beyond traditional pharmaceutical applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound derivatives in murine models. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while inhibiting angiogenesis.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound exhibits substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers observed a marked decrease in bacterial growth when treated with the compound, supporting its potential use as an antimicrobial agent.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide

- 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide

- 6-hydroxy-N-(pyridin-3-yl)pyrimidine-5-carboxamide

Uniqueness

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group and the pyridine ring can significantly affect the compound’s ability to interact with molecular targets and undergo various chemical reactions .

Biologische Aktivität

6-hydroxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both pyridine and pyrimidine rings, which are known for their diverse biological properties. Recent studies have explored its role as an enzyme inhibitor and its therapeutic potential in various diseases, including cancer and inflammatory conditions.

Research indicates that compounds similar to this compound can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a target for anticancer therapies . The compound's mechanism of action likely involves interaction with specific biochemical pathways related to cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis and inhibit tumor growth by affecting the cell cycle phases, particularly G1 phase arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 10.5 | CDK2 inhibition |

| Similar Pyrimidine Derivative | MCF7 | 8.2 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has shown that derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects comparable to standard drugs like indomethacin .

Table 2: Anti-inflammatory Activity

| Compound | Model | ED50 (µM) | Comparison Drug |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 9.5 | Indomethacin (ED50 = 9.17) |

| Similar Pyrimidine Derivative | Cotton pellet granuloma | 8.0 | Celecoxib |

Antioxidant Activity

In addition to its anti-inflammatory and anticancer activities, this compound has been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including this compound. These compounds were tested for their biological activities, revealing promising results in both anticancer and anti-inflammatory assays .

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate favorable absorption and distribution profiles, with potential for oral bioavailability. Further investigations are necessary to establish the pharmacokinetic parameters specific to this compound.

Eigenschaften

IUPAC Name |

6-oxo-N-pyridin-3-yl-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9-4-8(12-6-13-9)10(16)14-7-2-1-3-11-5-7/h1-6H,(H,14,16)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQFPCIBIQAWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.